

Application Notes: Using GW9508 to Explore GPR120-Mediated Signaling

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Compound of Interest

Compound Name: GW9508

Cat. No.: B1672551

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Introduction

G-protein coupled receptor 120 (GPR120), also known as Free Fatty Acid Receptor 4 (FFAR4), is a cell surface receptor that is activated by medium and long-chain free fatty acids, particularly omega-3 fatty acids like docosahexaenoic acid (DHA).[1][2] GPR120 is highly expressed in adipose tissue, pro-inflammatory macrophages, and enteroendocrine L cells.[1][3] Its activation is linked to a variety of crucial physiological processes, including glucose metabolism, anti-inflammatory responses, and insulin sensitization, making it a promising therapeutic target for metabolic diseases such as type 2 diabetes and obesity.[4][5][6]

GW9508 is a synthetic small molecule agonist widely used in the study of free fatty acid receptors. It is important for researchers to note that **GW9508** is a dual agonist for both GPR40 (FFAR1) and GPR120 (FFAR4), with approximately 100-fold higher selectivity for GPR40.[7][8][9] Therefore, its utility as a specific GPR120 agonist is conditional and most effective in cell systems that do not express GPR40 or where GPR40 has been knocked down or antagonized.[1] These application notes provide a comprehensive overview of GPR120 signaling pathways and detailed protocols for key experiments using **GW9508**.

Pharmacological Profile of GW9508

The potency of **GW9508** varies between GPR40 and GPR120. This selectivity is a critical factor in experimental design and data interpretation.

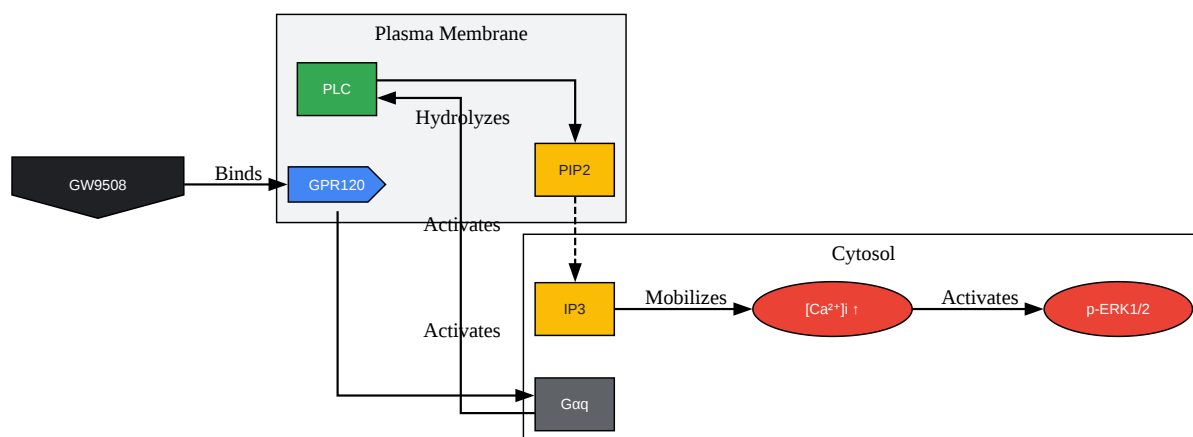
Receptor	Parameter	Value	Reference
GPR120 (FFAR4)	pEC ₅₀	5.46	[7][10]
EC ₅₀	~2.2 μ M - 3.5 μ M	[10][11]	
GPR40 (FFAR1)	pEC ₅₀	7.32	[7][10]
EC ₅₀	~47 nM	[10][11]	

GPR120 Signaling Pathways

Activation of GPR120 by an agonist such as **GW9508** initiates several downstream signaling cascades. The primary pathways involve G α q protein coupling and β -arrestin recruitment, which mediate distinct cellular responses.

G α q-Mediated Pathway

Upon agonist binding, GPR120 couples to the G α q/11 protein, which activates phospholipase C (PLC). PLC then catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium (Ca²⁺) from the endoplasmic reticulum, leading to an increase in intracellular Ca²⁺ levels and the subsequent activation of downstream effectors like Extracellular signal-Regulated Kinase (ERK1/2). [3][6]

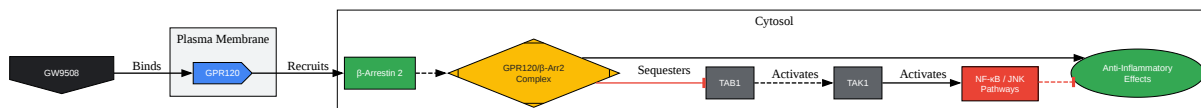


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GPR120 Gαq-mediated signaling cascade.

β-Arrestin-Mediated Anti-Inflammatory Pathway

GPR120 activation is strongly linked to potent anti-inflammatory effects, which are primarily mediated by β-arrestin 2. Following ligand binding, β-arrestin 2 is recruited to the receptor, leading to the internalization of the GPR120-β-arrestin 2 complex.[1][2] This complex then interacts with TAB1, preventing it from binding to and activating TAK1. The inhibition of TAK1 blocks downstream pro-inflammatory signaling cascades, including the NF-κB and JNK pathways, thereby suppressing inflammation.[1][2][12]

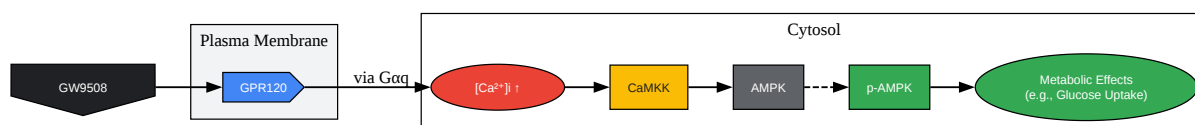


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GPR120 β -arrestin-mediated anti-inflammatory signaling.

AMPK-Mediated Metabolic Pathway

In certain cell types, such as skeletal muscle cells, GPR120 activation can stimulate the AMP-activated protein kinase (AMPK) pathway.^[13] This can occur via an increase in intracellular calcium, which activates the upstream kinase CaMKK. Phosphorylation and activation of AMPK play a central role in cellular energy homeostasis, including promoting glucose uptake via GLUT4 translocation.^{[4][13]}



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GPR120-mediated activation of the AMPK pathway.

Experimental Protocols

Here we provide detailed protocols for three key assays to characterize GPR120 activation by GW9508.

Protocol 1: Intracellular Calcium Mobilization Assay

This assay measures the transient increase in intracellular calcium concentration following GPR120 activation via the Gαq pathway.[14]



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Workflow for the Calcium Mobilization Assay.

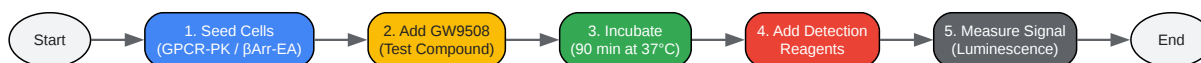
Methodology:

- Cell Plating:
 - Seed HEK293 or CHO cells stably expressing GPR120 into a black, clear-bottom 96-well plate at a density of 40,000-60,000 cells per well.
 - Culture overnight at 37°C and 5% CO₂. Use cells that are confirmed to have low or no endogenous GPR40 expression.
- Dye Loading:
 - Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
 - Aspirate the culture medium from the wells and add 100 µL of the dye loading buffer to each well.
 - Incubate the plate for 1 hour at 37°C, followed by 30 minutes at room temperature, protected from light.[14]
- Compound Preparation and Addition:
 - Prepare a 2X stock solution of **GW9508** by serial dilution in an appropriate assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
 - Place the cell plate into a fluorescence plate reader (e.g., FLIPR, FlexStation).

- Fluorescence Measurement:
 - Establish a stable baseline fluorescence reading for 10-20 seconds.
 - Use the instrument's automated liquid handling to add 100 μ L of the 2X **GW9508** solution to each well.
 - Immediately begin measuring fluorescence intensity (Excitation: \sim 494 nm, Emission: \sim 516 nm for Fluo-4) every 1-2 seconds for at least 90-120 seconds to capture the peak response.[\[14\]](#)
- Data Analysis:
 - Calculate the response as the maximum fluorescence intensity minus the baseline fluorescence.
 - Plot the response against the logarithm of the **GW9508** concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀ value.

Protocol 2: β -Arrestin Recruitment Assay

This assay quantifies the interaction between GPR120 and β -arrestin upon agonist stimulation, often using enzyme fragment complementation (EFC) technology (e.g., DiscoverX PathHunter).
[\[15\]](#)[\[16\]](#)



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Workflow for the β -Arrestin Recruitment Assay.

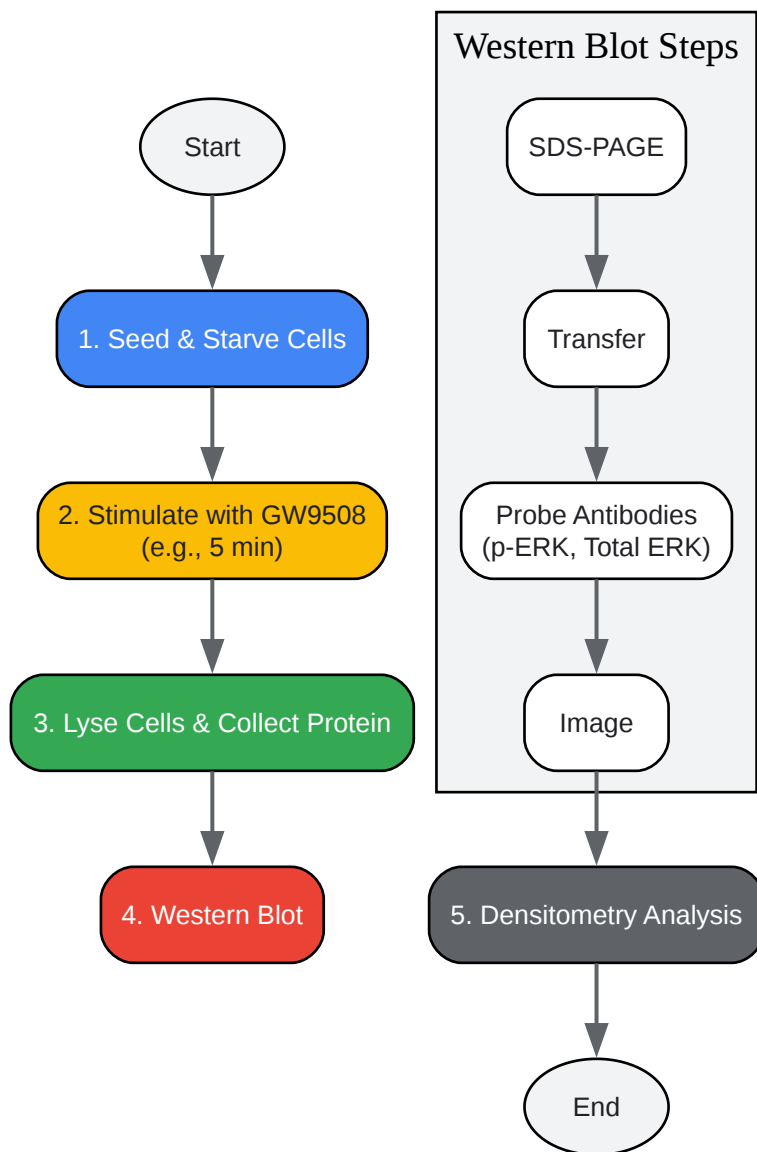
Methodology:

- Cell Plating:
 - Use a commercially available cell line co-expressing GPR120 fused to a small enzyme fragment (ProLink, PK) and β -arrestin 2 fused to a larger enzyme acceptor (EA).[\[16\]](#)

- Dispense 5,000-10,000 cells per well into a 384-well white, solid-bottom assay plate.[\[17\]](#)
- Incubate overnight at 37°C and 5% CO₂.
- Compound Addition:
 - Prepare serial dilutions of **GW9508** in assay buffer. The final DMSO concentration should be kept below 1%.[\[17\]](#)
 - Add 5 µL of the diluted compound to the appropriate wells.
- Incubation:
 - Incubate the plate for 90 minutes at 37°C to allow for receptor activation and β-arrestin recruitment.[\[17\]](#)
- Signal Detection:
 - Equilibrate the detection reagents to room temperature.
 - Prepare the detection reagent mixture according to the manufacturer's protocol.
 - Add 12.5 µL of the detection mixture to each well.
 - Incubate at room temperature for 60 minutes, protected from light.[\[17\]](#)
- Data Analysis:
 - Measure the chemiluminescent signal using a plate-based luminometer.
 - Normalize the data to vehicle control (0% activation) and a maximal concentration of a reference agonist (100% activation).
 - Plot the normalized response against the log of the **GW9508** concentration to determine the EC₅₀ value.

Protocol 3: ERK1/2 Phosphorylation Assay (Western Blot)

This protocol measures the phosphorylation of ERK1/2, a key downstream event in the GPR120-Gαq signaling pathway.^[18]



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